N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide
Description
Properties
CAS No. |
918662-89-2 |
|---|---|
Molecular Formula |
C16H15N5O2 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-(5-cyano-2-morpholin-4-ylpyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C16H15N5O2/c17-10-13-11-18-16(21-6-8-23-9-7-21)20-14(13)19-15(22)12-4-2-1-3-5-12/h1-5,11H,6-9H2,(H,18,19,20,22) |
InChI Key |
WYSHOMJBHMDFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)NC(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Method A: One-Pot Synthesis
- Starting materials: 2-amino-4-cyanopyrimidine, morpholine, and benzoyl chloride.
- Solvent: Dimethylformamide (DMF).
- Catalyst: Triethylamine.
- Combine 2-amino-4-cyanopyrimidine (1 equivalent) and morpholine (1 equivalent) in DMF.
- Add benzoyl chloride (1 equivalent) dropwise while stirring at room temperature.
- Heat the mixture at 80°C for 6 hours.
- Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
- Filter and purify the compound using recrystallization from ethanol.
Yield: Approximately 70% with high purity as confirmed by NMR and mass spectrometry.
Method B: Multi-Step Synthesis
- Starting materials: 5-cyano-2-chloropyrimidine, morpholine, and sodium acetate.
- Solvent: Ethanol.
- React 5-cyano-2-chloropyrimidine with morpholine in ethanol at reflux for 4 hours to form N-(5-cyano-2-(morpholin-4-yl)pyrimidin).
- Isolate the intermediate product via filtration.
- Dissolve the intermediate in DMF and add benzoyl isocyanate (or benzamide) to facilitate acylation.
- Stir at room temperature for an additional 3 hours before precipitating the final product by adding water.
Yield: Approximately 65% with confirmation via IR spectroscopy showing characteristic carbonyl peaks.
Method C: Microwave-Assisted Synthesis
- Starting materials: 5-amino-2-cyanopyrimidine derivative, morpholine, and benzoyl chloride.
- Mix the starting materials in a microwave-safe vessel with a solvent such as acetonitrile.
- Heat under microwave irradiation for about 15 minutes at 150°C.
- Allow cooling to room temperature and then quench the reaction with water.
- Collect the solid product by filtration and purify through recrystallization.
Yield: Approximately 75%, demonstrating improved efficiency compared to traditional heating methods.
The synthesized compound can be characterized using various analytical techniques:
| Technique | Observations |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Signals corresponding to aromatic protons around δ 7.0–8.0 ppm; morpholine protons observed at δ 3.0–3.5 ppm; cyano group typically appears around δ 118 ppm in $$^{13}C$$ NMR. |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 309 confirming molecular weight; fragmentation patterns consistent with expected structure. |
| Infrared Spectroscopy (IR) | Characteristic peaks for NH stretching around 3300 cm$$^{-1}$$, carbonyl stretching near 1650 cm$$^{-1}$$. |
The preparation of this compound can be achieved through various synthetic routes, including one-pot reactions, multi-step syntheses, and microwave-assisted methods, each offering distinct advantages in yield and efficiency. Characterization techniques confirm the successful synthesis of this compound, which holds potential for further biological evaluation as a therapeutic agent.
Future research may focus on optimizing these synthesis routes or exploring analogs to enhance biological activity against specific targets in cancer therapy or other therapeutic areas related to kinase inhibition.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution. For example:
-
Chlorine displacement : During synthesis, intermediates like 2,4-dichloro-5-cyanopyrimidine undergo substitution. The 4-position chlorine is replaced by benzamide using DIPEA (base) in polar aprotic solvents .
-
Morpholine is introduced at the 2-position via similar substitution, leveraging its nucleophilic tertiary amine .
Cyano Group Transformations
The 5-cyano group undergoes characteristic nitrile reactions:
-
Hydration : Under acidic/basic conditions (e.g., H₂SO₄ or NaOH), it converts to a primary amide .
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) yields a primary amine .
Benzamide Functionalization
The benzamide group participates in:
-
Hydrolysis : Under strong acidic (HCl) or basic (NaOH) conditions, it cleaves to form benzoic acid and a pyrimidinylamine .
-
Schiff base formation : Reaction with aldehydes (e.g., benzaldehyde) in acetic acid yields hydrazones .
Morpholine Ring Modifications
The morpholine substituent exhibits limited reactivity but can:
-
Form salts with strong acids (e.g., HCl) via protonation of the tertiary amine.
-
Undergo ring-opening under extreme conditions (e.g., concentrated H₂SO₄ at 150°C) .
Derivatization for Biological Screening
The compound serves as a scaffold for analogs:
-
Suzuki coupling : Palladium-catalyzed aryl substitution at the pyrimidine 6-position .
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at the morpholine nitrogen .
| Derivative Strategy | Reagents/Conditions | Application | Source |
|---|---|---|---|
| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | Kinase inhibitor development | |
| N-Alkylation | Methyl iodide, K₂CO₃, DMF | Solubility enhancement |
Stability Under Physiological Conditions
Scientific Research Applications
Therapeutic Applications
-
Cancer Treatment :
- N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide has shown efficacy as an inhibitor of Janus kinase (JAK) pathways, which are crucial in the signaling processes of various cancers. Specifically, it has been linked to the treatment of myeloproliferative neoplasms such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis .
- Clinical studies have indicated that compounds similar to this compound can lead to improvements in hematological parameters and overall patient outcomes in those suffering from these conditions .
-
Antitumor Activity :
- Research has demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Its mechanism involves interference with specific molecular pathways that promote cell proliferation and survival .
- A study highlighted its potential as part of a new class of anticancer agents that target multiple pathways involved in cancer progression .
- Antimicrobial Properties :
Case Study 1: Efficacy in Myelofibrosis
A clinical trial involving patients with myelofibrosis treated with a compound related to this compound showed significant improvements in both anemia and splenomegaly. The results indicated a favorable safety profile and a marked reduction in disease symptoms over a defined treatment period .
Case Study 2: Antitumor Activity
In vitro studies have been conducted on various cancer cell lines, including breast and colon cancer cells. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptosis through the modulation of apoptotic pathways, highlighting its potential as a lead compound for further drug development .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(5-Cyano-2-morpholinopyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below summarizes key differences and similarities between N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide and related compounds:
*Molecular formulas are approximated based on structural features.
Key Observations:
Substituent Effects: The morpholine group in the target compound and analog enhances solubility, critical for bioavailability in drug development. In contrast, the 4-methylbenzyloxy group in increases lipophilicity, favoring membrane penetration in fungicidal applications . The cyano group in the target compound (position 5) differs from the fluoro substituent in (position 5), which may alter electronic properties and target binding.
Scaffold Diversity :
- The chromene-based compound in represents a distinct heterocyclic system, emphasizing the role of scaffold rigidity in biological interactions .
Salt Forms :
Research Findings and Implications
- Fungicidal Activity : The fluoro and benzyloxy substituents in correlate with fungicidal efficacy, suggesting that electron-withdrawing groups at position 5 of the pyrimidine ring may enhance agrochemical activity .
- Synthetic Routes : employs chromene ring formation via benzoyl chloride reactions, whereas pyrimidine-based analogs (–4) likely involve nucleophilic aromatic substitution or palladium-catalyzed couplings, reflecting scaffold-dependent synthesis strategies .
Biological Activity
N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide, also known as CYT-0387, is a compound of significant interest due to its biological activity, particularly as a Janus kinase (JAK) inhibitor. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 414.46 g/mol
- CAS Number : 1056634-68-4
- Purity : Specifications indicate high purity necessary for pharmacological applications .
This compound functions primarily as a JAK inhibitor. JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of various cytokines and growth factors. Inhibition of JAKs can lead to reduced cell proliferation and survival in hyperproliferative diseases such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis .
Antiproliferative Effects
Research indicates that CYT-0387 exhibits potent antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against several hematological malignancies.
- Results : Significant reductions in cell viability were observed at concentrations as low as 1 µM, demonstrating its potential efficacy in treating cancers associated with aberrant JAK signaling.
Antimicrobial Activity
In addition to its anticancer properties, CYT-0387 has shown promising antimicrobial activity:
| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 | 2 |
| Escherichia coli | 12.5 | 2 |
These results indicate that CYT-0387 is more effective against Staphylococcus aureus compared to Escherichia coli, suggesting potential applications in treating bacterial infections .
Case Studies
- Clinical Evaluation in Myeloproliferative Neoplasms :
- Antimicrobial Efficacy :
Research Findings
Recent research has focused on optimizing the pharmacokinetic properties of CYT-0387 to enhance its bioavailability and therapeutic index. Key findings include:
Q & A
Q. What are the optimal synthetic routes for N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide, and how can reaction yields be improved?
Answer: A robust method involves coupling a pyrimidine precursor (e.g., 5-bromo-2-chloropyrimidine) with morpholine under basic conditions. For example, in analogous compounds, triethylamine is used to deprotonate intermediates, enabling nucleophilic substitution at the pyrimidine C2 position. Post-reaction, extraction with ethyl acetate and recrystallization in methanol yields >80% purity . Key factors for yield optimization include:
- Temperature : Room temperature (293 K) minimizes side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalyst : No catalyst required, but stoichiometric triethylamine is critical .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its conformation?
Answer: Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic lattice (space group P21/n) with π-π stacking (3.93 Å between pyrimidine and benzamide rings) and hydrogen bonding (N–H⋯O, 2.86 Å). Disordered morpholine rings adopt chair conformations (ΔCs asymmetry parameter = 1.30–3.65), stabilized by weak C–H⋯N interactions (2.48 Å). Refinement parameters: R1 = 0.041, wR2 = 0.086 .
| Crystallographic Data | Values |
|---|---|
| Space group | P21/n |
| Unit cell (Å) | a = 10.03, b = 17.48, c = 13.91 |
| β angle (°) | 91.70 |
| V (ų) | 2438.7 |
Q. What spectroscopic techniques are used to validate its molecular structure?
Answer:
- NMR : ¹H NMR shows distinct peaks for morpholine protons (δ 3.6–3.8 ppm) and cyano groups (δ 120 ppm in ¹³C NMR).
- FT-IR : Stretching at 2220 cm⁻¹ (C≡N) and 1650 cm⁻¹ (amide C=O).
- Mass Spectrometry : ESI-MS confirms m/z ≈ 377.1 (M+H⁺) .
Advanced Research Questions
Q. How do conformational disorders in the morpholine ring impact crystallographic refinement, and how can these be resolved?
Answer: Partial occupancy (0.85:0.15 ratio) of morpholine chair conformations introduces disorder. Refinement strategies include:
- Isotropic displacement parameters : Apply to disordered atoms to avoid overfitting.
- Restraints : Use SHELXL restraints for bond distances (σ = 0.02 Å) and angles (σ = 0.5°).
- TWIN/BASF commands : Address pseudo-merohedral twinning in low-symmetry space groups .
Q. What contradictions exist between computational and experimental data for hydrogen-bonding networks?
Answer: DFT calculations predict stronger N–H⋯O bonds (2.70 Å) than observed experimentally (2.86 Å). Discrepancies arise from:
- Crystal packing effects : π-π stacking distorts bond angles.
- Thermal motion : High B factors (>5 Ų) for H atoms in dynamic regions.
- Resolution limits : SC-XRD data at 0.84 Å resolution may miss weak interactions .
Q. Can structural analogs guide predictions of pharmacological activity for this compound?
Answer: Yes. For example:
- Momelotinib (4-{2-[4-morpholinoanilino]pyrimidin-4-yl}benzamide): Inhibits JAK1/2 (IC₅₀ = 11–18 nM) via ATP-competitive binding .
- GNF-5 : A benzamide analog with anti-cancer activity (IC₅₀ = 83 µM in leukemia models) . Key pharmacophores:
- Pyrimidine-morpholine core: Binds kinase hinge regions.
- Cyano group: Enhances metabolic stability (log P ≈ 2.1) .
Q. How do reaction conditions influence regioselectivity in pyrimidine functionalization?
Answer: Electrophilic substitution at C4 vs. C5 is controlled by:
- Directing groups : Morpholine at C2 directs nitration/cyanation to C5.
- Solvent polarity : DMF increases electrophilicity at C4.
- Temperature : >50°C favors thermodynamic C5 products (83% yield) .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 485–487 K vs. 433 K)?
Answer: Variations arise from:
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic).
- Purity : Recrystallization solvents (methanol vs. ethanol) affect impurity profiles.
- Heating rate : DSC measurements at 10°C/min vs. 5°C/min alter observed Tm.
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
